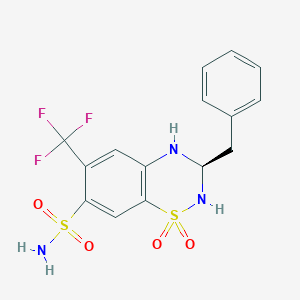

(R)-Bendroflumethiazide

Description

Contextualization within the Thiazide Diuretic Class

Thiazide diuretics represent a class of drugs that primarily act on the distal convoluted tubule of the nephron in the kidneys. almostadoctor.co.ukmdpi.com Their main function is to inhibit the sodium-chloride cotransporter, leading to increased excretion of sodium and water, which in turn reduces blood volume. mdpi.comncats.io This mechanism contributes to their antihypertensive effects. drugbank.com While the diuretic effect is a key component, the long-term reduction in blood pressure is also attributed to vasodilation, though the exact mechanism for this is not fully understood. frontiersin.orgdrugbank.com

Bendroflumethiazide (B1667986), as a member of this class, works by inhibiting the reabsorption of sodium and chloride ions from the distal convoluted tubules. drugbank.comwikipedia.org This action results in an increased output of urine, helping to lower blood pressure. drugbank.com The antihypertensive effect is not solely due to its diuretic action but also involves a vasodilatory component. wikipedia.orgdrugbank.com

| Aspect | Description | Primary Site of Action | Key Transporter Affected |

|---|---|---|---|

| Mechanism of Action | Inhibition of sodium and chloride reabsorption. | Distal Convoluted Tubule | Na+/Cl- Cotransporter |

Significance of Chirality in Drug Development and Molecular Pharmacology

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), is of paramount importance in drug development and pharmacology. mdpi.comlongdom.org Biological systems, including enzymes and receptors, are themselves chiral and can interact differently with the different enantiomers of a chiral drug. mdpi.comnih.gov This can lead to significant differences in the pharmacological activity, metabolism, and potential toxicity between enantiomers. mdpi.com

One enantiomer may possess the desired therapeutic activity (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to adverse effects. nih.gov Consequently, the development of single-enantiomer drugs, a concept often referred to as a "chiral switch," has become a significant focus in the pharmaceutical industry to improve therapeutic outcomes and safety profiles. mdpi.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that underscore the importance of characterizing the stereochemistry of new drugs early in the development process. nih.govrsc.org

| Term | Definition | Relevance in Pharmacology |

|---|---|---|

| Chirality | The property of a molecule being non-superimposable on its mirror image. | Dictates stereospecific interactions with biological targets. mdpi.com |

| Enantiomers | A pair of chiral molecules that are mirror images of each other. | Can exhibit different pharmacological and toxicological profiles. mdpi.com |

| Racemate | A 1:1 mixture of two enantiomers. | Many chiral drugs are marketed as racemates. mdpi.com |

| Eutomer | The more pharmacologically active enantiomer. | Represents the desired therapeutic component. |

| Distomer | The less active or inactive enantiomer, which may cause side effects. | Its presence can lead to a less favorable therapeutic index. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWIHXWEUNVBIY-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431732 | |

| Record name | (R)-bendrofluazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087345-31-0 | |

| Record name | Bendroflumethiazide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087345310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-bendrofluazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENDROFLUMETHIAZIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNN1HL1LXR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Enantiomeric Purity of R Bendroflumethiazide

Absolute Configuration and Isomeric Distinction

The absolute configuration of the stereocenter in Bendroflumethiazide (B1667986) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For (R)-Bendroflumethiazide, the substituents attached to the chiral carbon at the C3 position are prioritized based on atomic number. The arrangement of these prioritized groups in space, when viewed with the lowest priority group pointing away, follows a clockwise direction, leading to the "R" (from the Latin Rectus for right) designation. nih.govlibretexts.org

The IUPAC name for this enantiomer is (3R)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide. nih.gov This nomenclature precisely defines its three-dimensional structure.

Isomeric distinction is crucial for understanding the compound's behavior. This compound is distinct from:

(S)-Bendroflumethiazide : Its enantiomer, which has the opposite, counter-clockwise configuration at the C3 stereocenter. nih.gov While enantiomers share identical physical properties like melting point and solubility in achiral solvents, they rotate plane-polarized light in equal but opposite directions and interact differently with other chiral entities. bath.ac.uk

Racemic Bendroflumethiazide : An equimolar (1:1) mixture of the (R)- and (S)-enantiomers. A racemic mixture is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out.

Spectroscopic and Chromatographic Confirmation of Enantiopurity

Confirming the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is essential. This is achieved through specialized analytical techniques capable of distinguishing between enantiomers. libretexts.org

Spectroscopic Methods

While standard spectroscopic methods like NMR and IR are identical for both enantiomers in an achiral environment, they can be adapted to differentiate them. bath.ac.uk

NMR Spectroscopy with Chiral Solvating Agents (CSAs) : In the presence of a chiral solvating agent, enantiomers form transient diastereomeric complexes. libretexts.org These complexes have distinct NMR spectra, allowing for the quantification of each enantiomer in a mixture and thus the determination of enantiomeric purity. libretexts.org

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra, making it a powerful tool for confirming the absolute configuration and assessing the enantiomeric purity of a sample.

Chromatographic Methods

Chiral chromatography is the most widely used technique for separating enantiomers and verifying enantiopurity. wvu.eduunife.it This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wvu.edu

High-Performance Liquid Chromatography (HPLC) is a primary method for the chiral separation of thiazide diuretics, including Bendroflumethiazide. sigmaaldrich.comnih.gov Studies have demonstrated successful baseline resolution of Bendroflumethiazide enantiomers using various CSPs, such as those based on teicoplanin or cellulose (B213188) derivatives. sigmaaldrich.comnih.gov The separation allows for the accurate quantification of this compound in the presence of its (S)-counterpart.

Supercritical Fluid Chromatography (SFC) is another effective technique, often providing faster and more efficient separations than HPLC for chiral compounds. researchgate.net By using chiral stationary phases, SFC can achieve near baseline separation of Bendroflumethiazide enantiomers under optimized isocratic conditions. researchgate.net

The following table summarizes exemplary conditions for the chiral HPLC separation of Bendroflumethiazide enantiomers.

| Parameter | Method 1 | Method 2 |

| Technique | HPLC | HPLC |

| Chiral Stationary Phase (CSP) | CHIROBIOTIC® T (Teicoplanin-based) | Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 25 cm x 4.6 mm I.D., 5 µm | Information not specified |

| Mobile Phase | Water / Ethanol (70:30, v/v) | Information not specified |

| Flow Rate | 1.0 mL/min | Information not specified |

| Temperature | 23 °C | Information not specified |

| Detection | UV, 215 nm | Information not specified |

| Outcome | Successful resolution of enantiomers | Good chiral recognition ability |

| Reference | sigmaaldrich.com | nih.gov |

Advanced Synthetic Methodologies for Enantiopure R Bendroflumethiazide

Enantioselective Chemical Synthesis Approaches

Direct asymmetric synthesis offers a more efficient alternative to the classical resolution of racemates. For (R)-Bendroflumethiazide, organocatalysis has emerged as a powerful tool, providing high enantioselectivity in the key bond-forming steps that establish the chiral center.

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have been successfully employed as organocatalysts in a variety of asymmetric transformations. Their ability to act as bifunctional catalysts, activating substrates through hydrogen bonding, makes them ideal for controlling the stereochemical outcome of reactions.

A notable application of this is the direct asymmetric synthesis of chiral cyclic aminals from aldehydes. capes.gov.br Research by List and co-workers demonstrated a highly enantioselective Brønsted acid-catalyzed approach that was successfully applied to the one-step synthesis of several benzothiadiazine pharmaceuticals, including this compound. csic.es This methodology involves the reaction of an appropriate aldehyde with a diamine precursor, catalyzed by a chiral phosphoric acid. The catalyst orchestrates the enantioselective cyclization, leading to the formation of the chiral aminal core of the benzothiadiazine structure with high enantiomeric excess (ee). csic.es This approach is highly efficient, providing the desired (R)-enantiomer in a single step with excellent stereocontrol. csic.es

| Catalyst System | Key Transformation | Product | Enantioselectivity |

| Chiral Phosphoric Acid (CPA) | Asymmetric Aminal Synthesis | This compound | Excellent csic.es |

This interactive table summarizes the key aspects of Brønsted acid-catalyzed synthesis.

The chiral N,N-acetal moiety is a critical structural feature of Bendroflumethiazide (B1667986). sciencedaily.comnitech.ac.jp Developing methods for its enantioselective formation is therefore a primary goal. Recent breakthroughs have focused on the reaction of α-dicarbonyl compounds with 2-aminobenzamide (B116534) derivatives, catalyzed by novel chiral phosphoric acids.

Scientists at Nagoya Institute of Technology (NITech) and Osaka University developed a highly stereoselective method for forming chiral N,N-acetals using chiral bis(imidazoline)-phosphoric acid catalysts. nitech.ac.jpbioengineer.org This system was applied to the reaction between 2-aminobenzamide and various diketones, yielding products with high enantiopurity (91-93% ee). sciencedaily.combioengineer.org While the direct synthesis of this compound's N,N-acetal from phenylacetaldehyde (B1677652) was not the primary example, the study establishes a powerful proof-of-concept for creating this class of chiral heterocycles. sciencedaily.comnitech.ac.jp The proposed mechanism involves a ketimine intermediate, where the catalyst's structure helps to avoid steric repulsion, thereby enabling the selective formation of the (R)-isomer with high enantiopurity. bioengineer.org This method represents a significant advance, as the enantioselective synthesis of N,N-acetals from ketones had previously been considered ineffective. nitech.ac.jp

| Catalyst | Reactants | Yield | Enantiopurity (ee) |

| Bis(imidazoline)-phosphoric acid | 2-Aminobenzamide and α-dicarbonyl compounds | Up to 99% bioengineer.org | Up to 96% bioengineer.org |

This interactive table presents findings from the enantioselective N,N-acetal formation studies.

Precursor Chemistry and Stereocontrolled Reaction Pathways

The conventional synthesis of racemic Bendroflumethiazide involves the condensation of 2,4-disulfonamido-5-trifluoromethylaniline with phenylacetaldehyde. gpatindia.com In the advanced asymmetric methodologies, these same precursors are typically used, but the stereocontrol is introduced via the chiral catalyst during the cyclization step.

The key stereocontrolled pathway is the catalyzed intramolecular cyclization that forms the dihydro-benzothiadiazine ring. In the Brønsted acid-catalyzed approach, the chiral phosphoric acid activates the imine intermediate formed from the condensation of phenylacetaldehyde and the aniline (B41778) derivative. The chiral environment provided by the catalyst directs the subsequent nucleophilic attack of the second nitrogen atom, setting the stereochemistry at the C3 position to yield the (R)-enantiomer preferentially.

The synthesis of the aniline precursor, 2,4-disulfonamido-5-trifluoromethylaniline, itself requires a multi-step sequence, typically starting from a substituted aniline that undergoes chlorosulfonation followed by amination to install the two sulfonamide groups. The trifluoromethyl group is essential for the diuretic activity of the final compound. gpatindia.com

Isolation and Purification of (R)-Enantiomer

When direct asymmetric synthesis is not employed, or if the resulting enantiomeric excess is insufficient, the resolution of racemic Bendroflumethiazide is necessary. Chiral chromatography is the most effective method for this separation. mdpi.com

High-performance liquid chromatography (HPLC) using various chiral stationary phases (CSPs) has been extensively reported for the successful resolution of Bendroflumethiazide enantiomers. sid.ir

Polysaccharide-based CSPs : Columns such as Chiralcel OD-RH and Chiralcel OJ-R, which are based on cellulose (B213188) and amylose (B160209) derivatives, have demonstrated effective separation of the (R) and (S) enantiomers. researchgate.net

Protein-based CSPs : Immobilized bovine serum albumin (BSA) has been used as a chiral stationary phase, where the separation mechanism relies on the differential binding affinities of the enantiomers to the protein. wiley.com For Bendroflumethiazide, adjusting the pH of the mobile phase can have opposite effects on the retention of the two enantiomers, allowing for the optimization of the separation factor. wiley.com

Macrocyclic Amide CSPs : A newer chiral stationary phase based on a macrocyclic amide receptor has also been successfully applied to the resolution of diuretic drugs, including Bendroflumethiazide. nih.gov

Indirect Methods : An alternative HPLC method involves the use of a conventional C18 column where a chiral reagent is added to the mobile phase. patsnap.com This reagent forms transient diastereomeric complexes with the enantiomers, which can then be separated on the achiral column.

Repeated chromatography on a semi-preparative scale can be used to obtain the enantiomers of Bendroflumethiazide in high optical purity. nih.gov

| Chromatographic Method | Stationary Phase / Reagent | Principle | Reference |

| Chiral HPLC | Chiral Polyacrylamides | Direct separation on chiral polymer | nih.gov |

| Chiral HPLC | Immobilized Bovine Serum Albumin (BSA) | Enantioselective protein binding | wiley.com |

| Chiral HPLC | Macrocyclic Amide Receptor | Host-guest chemistry on a CSP | nih.gov |

| Indirect HPLC | C18 column + Chiral Reagent | In-situ formation of diastereomers | patsnap.com |

| Chiral HPLC | Chiralcel OD-RH / OJ-R | Direct separation on polysaccharide-based CSP | researchgate.net |

This interactive table summarizes various techniques for the isolation and purification of this compound.

Molecular Mechanisms of Action and Specific Target Interactions of R Bendroflumethiazide

Renal Molecular Targets and Ion Transport Modulation

The primary diuretic action of (R)-Bendroflumethiazide is centered in the kidneys, where it directly influences the transport of ions, leading to an increase in urine output.

Inhibition of the Sodium-Chloride Symporter (NCC/SLC12A3)

The principal molecular target of this compound in the kidney is the sodium-chloride symporter, also known as NCC or SLC12A3. patsnap.comguidetopharmacology.org This transporter is located in the apical membrane of the distal convoluted tubule cells of the nephron. patsnap.com this compound functions by inhibiting this symporter, thereby blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. patsnap.comdrugbank.comontosight.ai This inhibition leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis. patsnap.com The potency of thiazide diuretics in inhibiting NCC follows a specific profile, with bendroflumethiazide (B1667986) demonstrating significant inhibitory activity. nih.gov

Influence on Renal Sodium-Potassium Exchange Mechanisms

The inhibition of the NCC by this compound has a downstream effect on sodium-potassium exchange mechanisms in the distal nephron. drugbank.comncats.io By increasing the delivery of sodium to the distal convoluted tubule and the collecting duct, the activity of the aldosterone-sensitive sodium pump is stimulated. cvpharmacology.com This pump promotes the reabsorption of sodium in exchange for potassium and hydrogen ions, which are then excreted into the urine. cvpharmacology.comdroracle.ai This increased exchange can lead to a loss of potassium, a common side effect of thiazide diuretics. droracle.aiwalterbushnell.comdroracle.ai

Molecular Recognition and Binding Dynamics at the NCC Transporter

The interaction between this compound and the NCC transporter involves specific molecular recognition. While the precise binding site is still under investigation, studies suggest that the affinity of thiazides for NCC is influenced by specific amino acid residues within the transporter's transmembrane domains. physiology.orgresearchgate.net Research comparing rat and flounder NCC has indicated that the region encompassing transmembrane domains 8-12 is crucial for determining thiazide affinity. physiology.org The inhibitory profile of different thiazide diuretics, including bendroflumethiazide, is similar, suggesting a related binding mechanism. researchgate.netphysiology.org Recent structural studies of NCC complexed with thiazide-like drugs have revealed that these inhibitors fit into an orthosteric site, physically obstructing the ion translocation pathway and locking the transporter in an outward-open conformation. nih.gov

Extra-renal Molecular Targets and Systemic Effects

Beyond its renal actions, this compound also interacts with molecular targets in other tissues, contributing to its systemic effects, particularly on the vasculature.

Interactions with Carbonic Anhydrase Isoforms in Vascular Tissue

Some thiazide diuretics are known to interact with and inhibit carbonic anhydrase isoforms present in vascular tissue. drugbank.comnih.gov However, research indicates that bendroflumethiazide has minimal inhibitory effects on carbonic anhydrase compared to other thiazides like hydrochlorothiazide (B1673439). nih.govahajournals.org Studies have shown that while hydrochlorothiazide's vasorelaxant effect is linked to carbonic anhydrase inhibition and a subsequent increase in intracellular pH, bendroflumethiazide has a much smaller effect on both noradrenaline-induced tone and intracellular pH. nih.gov Chlorthalidone, another thiazide-like diuretic, potently inhibits platelet carbonic anhydrase, an effect much less pronounced with bendroflumethiazide. ahajournals.org While bendroflumethiazide does not significantly inhibit carbonic anhydrase, this enzyme's inhibition by other thiazides is thought to contribute to their vascular effects. ahajournals.org

Modulation of Calcium-Activated Potassium Channels (KCa) in Smooth Muscle

This compound is also believed to exert some of its effects through the modulation of large-conductance calcium-activated potassium channels (KCa channels) in vascular smooth muscle cells. drugbank.comncats.io The activation of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. nih.gov This hyperpolarization, in turn, leads to the closure of voltage-gated calcium channels, reducing the influx of calcium and promoting vasodilation. nih.gov While some research suggests that the vasodilation caused by certain thiazides is linked to their carbonic anhydrase activity leading to KCa channel activation, the direct action of bendroflumethiazide on these channels contributes to its antihypertensive properties. nih.govresearchgate.net The activation of KCa channels is a recognized mechanism for smooth muscle relaxation. physiology.org

Table of Research Findings on this compound's Molecular Interactions

| Target | Interaction/Effect | Tissue/Location | Consequence |

|---|---|---|---|

| Sodium-Chloride Symporter (NCC/SLC12A3) | Inhibition of ion transport patsnap.comdrugbank.comontosight.ai | Apical membrane of distal convoluted tubule (Kidney) | Increased excretion of sodium, chloride, and water drugbank.com |

| Sodium-Potassium Exchange Mechanism | Indirect stimulation cvpharmacology.com | Distal nephron (Kidney) | Increased potassium excretion cvpharmacology.comwalterbushnell.com |

| Carbonic Anhydrase | Minimal inhibition nih.govahajournals.org | Vascular Tissue, Platelets | Limited contribution to vasodilation compared to other thiazides nih.govahajournals.org |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetazolamide (B1664987) |

| Amiloride |

| Amlodipine |

| Azosemide |

| Bendrofluazide |

| Benzolamide |

| Bumetanide |

| Chlorthalidone |

| Cyclothiazide |

| Diazoxide |

| Ethacrynic acid |

| Furosemide |

| Glibenclamide |

| Hydrochlorothiazide |

| Indapamide |

| Metolazone |

| Nadolol |

| Nifedipine |

| Polythiazide |

| Spironolactone |

| Tacrolimus |

| Torsemide |

| Triamterene |

Discovery and Validation of N-Acylphosphatidylethanolamine-specific Phospholipase D (NAPE-PLD) as a Novel Target

For many years, the complete molecular mechanism underlying the long-term antihypertensive effects of thiazide diuretics remained partially elusive. While their action on the sodium-chloride cotransporter (NCC) in the kidney explained acute diuresis, the chronic reduction in vascular resistance was not fully understood. drugbank.comnih.gov Recent research has identified and validated a novel renal and extrarenal target for this class of drugs: the N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). nih.gov

NAPE-PLD is a membrane-associated metallo-enzyme belonging to the beta-lactamase family. nih.govresearchgate.net It plays a crucial role in the endocannabinoid system by catalyzing the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs), including the endocannabinoid anandamide, and phosphatidic acid. nih.govresearchgate.netnih.gov

The discovery of NAPE-PLD as a thiazide target provides significant insights into the sustained vasodilatory effects of these drugs. nih.gov Structural and functional studies, combined with preclinical trials in hypertensive rat models, have elucidated the molecular basis of this interaction. It is proposed that by inhibiting NAPE-PLD, thiazides modulate the levels of bioactive lipid signaling molecules, contributing to the chronic reduction of vascular resistance observed in long-term therapy. nih.gov This finding helps to explain the dual mechanism of thiazides: an acute diuretic effect via NCC inhibition and a chronic antihypertensive effect mediated through NAPE-PLD inhibition. nih.gov This discovery opens new avenues for the development of more targeted medications for managing vascular risk factors. nih.gov

Table 1: Research Findings on NAPE-PLD as a Thiazide Target

| Finding | Description | Significance | Reference(s) |

| Novel Target Identification | NAPE-PLD, a key enzyme in the endocannabinoid system, was identified as a previously unknown target of thiazide and thiazide-like diuretics. | Explains the long-term antihypertensive effects beyond simple diuresis, particularly the reduction in vascular resistance. | nih.gov |

| Enzyme Family | NAPE-PLD is a zinc metallohydrolase and a member of the beta-lactamase superfamily. | Its structure and catalytic mechanism differ from other phospholipase D enzymes. | nih.govresearchgate.net |

| Mechanism of Action | The enzyme hydrolyzes N-acylphosphatidylethanolamines (NAPEs) to generate N-acylethanolamines (NAEs) and phosphatidic acid. | NAEs, such as anandamide, are important signaling molecules with various physiological roles. | nih.govresearchgate.net |

| Preclinical Validation | Studies in hypertensive rats demonstrated that thiazide interaction with NAPE-PLD contributes to both acute diuresis and chronic reduction of vascular resistance. | Provides in vivo evidence for the physiological relevance of NAPE-PLD inhibition by thiazides. | nih.gov |

Post-Translational Regulation of Target Proteins (e.g., WNK Kinases and SLC12A3 Activity)

The thiazide-sensitive sodium-chloride cotransporter, SLC12A3 (also known as NCC), is a primary target of this compound in the distal convoluted tubule (DCT) of the kidney. patsnap.compatsnap.com The activity of NCC is not static; it is dynamically regulated by a complex signaling cascade involving post-translational modifications, primarily phosphorylation. Central to this regulatory network are the With-No-Lysine (WNK) kinases. nih.govfrontiersin.org

The WNK kinase family, comprising WNK1, WNK2, WNK3, and WNK4, acts as a crucial sensor and regulator of electrolyte homeostasis. nih.govbiologists.com These serine-threonine kinases orchestrate the activity of ion transporters in the kidney. Under specific conditions, such as low intracellular chloride concentrations, WNK kinases become activated. biologists.com Once active, they phosphorylate and activate downstream kinases, specifically STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive 1 (OSR1). nih.govbiologists.com

Activated SPAK and OSR1, in turn, directly phosphorylate key residues on the NCC protein. biologists.comnih.gov This phosphorylation event is critical for the activation of NCC and its trafficking to the apical plasma membrane of DCT cells, thereby increasing sodium and chloride reabsorption. frontiersin.orgnih.gov

Mutations in the genes encoding WNK1 and WNK4 can lead to pseudohypoaldosteronism type II (PHAII), a hereditary form of hypertension characterized by increased NCC activity. nih.govfrontiersin.org This genetic evidence underscores the pivotal role of the WNK-SPAK/OSR1-NCC signaling pathway in blood pressure regulation. Thiazide diuretics exert their effect by inhibiting the function of this cotransporter. Individuals with PHAII are particularly sensitive to thiazide treatment, highlighting the direct link between the WNK pathway and the therapeutic target of these drugs. biologists.com The regulation of NCC via the WNK kinase cascade represents a key mechanism controlling salt balance and blood pressure, and it is a fundamental component of the physiological system targeted by this compound.

Table 2: Key Proteins in the WNK-SPAK/OSR1-NCC Signaling Pathway

| Protein | Family/Type | Function in the Pathway | Regulation | Reference(s) |

| WNK Kinases (WNK1-4) | Serine/Threonine Kinase | Act as upstream regulators that phosphorylate and activate SPAK/OSR1. | Activated by changes in intracellular ion concentrations (e.g., low chloride). | nih.govbiologists.com |

| SPAK/OSR1 | Serine/Threonine Kinase | Directly phosphorylate and activate the NCC cotransporter upon activation by WNK kinases. | Activated via phosphorylation by WNKs. | frontiersin.orgbiologists.com |

| SLC12A3 (NCC) | Ion Cotransporter | Reabsorbs Na+ and Cl- in the distal convoluted tubule of the kidney. | Activity is increased by phosphorylation by SPAK/OSR1; inhibited by thiazide diuretics. | nih.govnih.gov |

Molecular Basis of Mitochondrial Carbonic Anhydrase Isoform Inhibition by Thiazides

While the primary diuretic action of thiazides is through NCC inhibition, these drugs were originally developed from chemical modifications of the carbonic anhydrase (CA) inhibitor acetazolamide and have retained the ability to inhibit CAs. nih.govbiorxiv.org Recent studies have unveiled a significant off-target effect of thiazides involving the inhibition of a specific mitochondrial carbonic anhydrase isoform, CA5b. nih.govnih.gov

This interaction has been identified as the molecular mechanism behind thiazide-associated glucose intolerance and new-onset diabetes mellitus. nih.govbiorxiv.org Research using murine models and pancreatic islet cells has demonstrated that thiazides, at pharmacologically relevant concentrations, inhibit insulin (B600854) secretion. nih.govresearchgate.net This inhibitory effect was found to be dependent on the presence of CO2/HCO3− and was not additive to the effects of unselective CA inhibitors like acetazolamide, suggesting a CA-mediated pathway. nih.govnih.govbiorxiv.org

Further investigation revealed that pancreatic beta-cells express only one functional CA isoform, the mitochondrial CA5b. nih.gov This enzyme is critical for TCA cycle anaplerosis, the process of replenishing tricarboxylic acid (TCA) cycle intermediates. Specifically, CA5b facilitates the synthesis of oxaloacetate within the mitochondria. nih.govnih.gov By inhibiting CA5b, thiazides attenuate this anaplerotic pathway, leading to a reduction in mitochondrial oxaloacetate synthesis. biorxiv.orgresearchgate.net This disruption of the TCA cycle impairs the metabolic signaling necessary for glucose-stimulated insulin secretion.

Crucially, experiments showed that insulin secretion was not altered in islets from mice lacking the known thiazide targets NCC (SLC12A3) or NDCBE (SLC4A8), confirming that the effect on insulin is independent of the canonical diuretic targets. nih.govnih.govbiorxiv.org Moreover, mice with a genetic knockout of CA5b were resistant to thiazide-induced glucose intolerance, and their islets did not show altered insulin secretion in the presence of thiazides, providing direct evidence for CA5b as the molecular target for this metabolic side effect. nih.govbiorxiv.orgresearchgate.net

Table 3: Research Findings on Thiazide Inhibition of Mitochondrial Carbonic Anhydrase 5b

| Finding | Description | Significance | Reference(s) |

| Identified Target | Mitochondrial Carbonic Anhydrase isoform 5b (CA5b) in pancreatic β-cells. | Explains the molecular mechanism for thiazide-induced glucose intolerance and impaired insulin secretion. | nih.govnih.govresearchgate.net |

| Enzyme Function | CA5b is essential for TCA cycle anaplerosis, specifically the replenishment of mitochondrial oxaloacetate. | CA5b plays a fundamental role in coupling glucose metabolism to insulin secretion in β-cells. | nih.gov |

| Mechanism of Inhibition | Thiazides inhibit CA5b, which attenuates Krebs cycle anaplerosis and reduces mitochondrial oxaloacetate synthesis. | Leads to impaired metabolic signaling required for glucose- and sulfonylurea-stimulated insulin secretion. | biorxiv.orgresearchgate.net |

| In Vivo Validation | CA5b knockout mice are resistant to thiazide-induced glucose intolerance, and their islets do not exhibit reduced insulin secretion when exposed to thiazides. | Confirms CA5b as the specific target responsible for the adverse metabolic effects of thiazides. | nih.govbiorxiv.org |

Structure Activity Relationship Sar of R Bendroflumethiazide at the Molecular Level

Positional and Substituent Effects on Molecular Activity

The structure-activity relationship (SAR) of thiazide diuretics is well-established, with several key structural features being essential for their biological activity. (R)-Bendroflumethiazide incorporates these features optimally, contributing to its high potency.

Two of the most critical substituents on the benzothiadiazine ring are the electron-withdrawing group at position 6 and the sulfonamide group at position 7.

Trifluoromethyl Group (-CF₃) at C6: An electron-withdrawing group at this position is a prerequisite for diuretic activity. pharmacy180.comyoutube.com While early thiazides used a chloro (-Cl) group, this compound possesses a trifluoromethyl (-CF₃) group. This substitution significantly enhances the molecule's lipid solubility. pharmacy180.com The increased lipophilicity leads to a longer duration of action compared to its chloro-substituted counterparts like hydrochlorothiazide (B1673439). pharmacy180.com The -CF₃ group is one of the most effective activating groups for this class of diuretics, contributing to the high potency of bendroflumethiazide (B1667986). pharmacy180.comyoutube.com

Sulfonamide Group (-SO₂NH₂) at C7: The unsubstituted sulfonamide group at position 7 is absolutely essential for the diuretic effect. pharmacy180.comslideshare.net Any replacement or removal of this group results in a dramatic loss of diuretic activity. pharmacy180.com This group is a key part of the pharmacophore, directly participating in the binding to the NCC transporter. nih.govresearchgate.net It is also responsible for the potential for hypersensitivity reactions in individuals with a "sulfa allergy".

The substituent at position 3 of the dihydro-benzothiadiazine ring has a profound impact on the potency and duration of action.

Benzyl (B1604629) Moiety at C3: this compound features a benzyl group (-CH₂C₆H₅) at this position. The introduction of a lipophilic group at C3, such as this aralkyl substituent, markedly enhances diuretic potency. pharmacy180.comyoutube.com This increase in activity shows a strong correlation with the increased lipid solubility conferred by the substituent, which improves the compound's pharmacokinetic profile and affinity for the transporter. pharmacy180.com

Stereochemical Orientation: The C3 position is a chiral center. While the drug is specified as this compound, much of the general SAR literature for thiazides does not deeply explore the stereochemical requirements at this position, focusing instead on the lipophilicity of the substituent. However, stereochemistry is often a critical determinant of biological activity for chiral drugs. Recent structural studies of the NCC transporter in complex with thiazides show that the inhibitor binds in a specific pocket, suggesting that a particular three-dimensional arrangement of the C3 substituent would be favored for optimal fit. nih.govnih.gov Thiazides lock the transporter in an outward-facing conformation, and the precise orientation of the benzyl group would influence the stability of this interaction. nih.govresearchgate.net

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape of this compound is crucial for its ability to bind to and inhibit the NCC transporter. Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided detailed insights into this interaction. nih.govnih.gov

Thiazide diuretics bind within a pocket on the NCC transporter that is approximately halfway through the ion translocation pathway, overlapping with the chloride ion binding site. nih.govmdpi.com By occupying this position, the drug acts as an orthosteric antagonist, physically blocking the passage of Na⁺ and Cl⁻ ions. mdpi.com This binding event locks the transporter in an "outward-facing" conformation, preventing the conformational cycling required for ion transport into the cell. nih.govresearchgate.net

The conformation of this compound allows its key functional groups to align optimally within this binding site. The sulfonamide at C7 and the electron-withdrawing trifluoromethyl group at C6 are critical for anchoring the molecule, while the lipophilic benzyl group at C3 fits into a corresponding hydrophobic pocket within the transporter. nih.gov X-ray crystallography studies on bendroflumethiazide solvates have confirmed its molecular conformation in the solid state, providing a basis for understanding the intermolecular interactions that stabilize the molecule in its binding pocket. nih.govresearchgate.net

Comparative SAR between this compound and Related Thiazide Diuretics

When compared to other thiazide and thiazide-like diuretics, this compound consistently demonstrates higher potency. This can be attributed to the specific combination of substituents on its core structure.

A meta-analysis of dose-response relationships for common thiazides established a clear potency series: Bendroflumethiazide > Chlorthalidone > Hydrochlorothiazide . researchgate.netdovepress.com The estimated daily doses required to produce an equivalent 10 mmHg reduction in systolic blood pressure starkly illustrate this difference: 1.4 mg for bendroflumethiazide, 8.6 mg for chlorthalidone, and 26.4 mg for hydrochlorothiazide. researchgate.netijprajournal.com

The superior potency of bendroflumethiazide over hydrochlorothiazide can be rationalized by their structural differences. Hydrochlorothiazide lacks a substituent at C3 (having only a hydrogen atom) and possesses a less lipophilic chloro group at C6. ijprajournal.comnih.gov The presence of the bulky, lipophilic benzyl group at C3 and the highly electronegative trifluoromethyl group at C6 in bendroflumethiazide significantly increases both its affinity for the NCC transporter and its duration of action. pharmacy180.comahajournals.org In vitro studies suggest bendroflumethiazide has a 20-fold greater affinity for the NCC than hydrochlorothiazide. ahajournals.org

Chlorthalidone, a thiazide-like diuretic, has a different heterocyclic core but shares key pharmacophoric features. Despite its long half-life, it is still less potent than bendroflumethiazide. researchgate.net

Table 1: Comparative SAR of Bendroflumethiazide and Related Thiazides

| Compound | Substituent at C3 | Substituent at C6 | Relative Potency | Key SAR Features |

|---|---|---|---|---|

| This compound | -CH₂C₆H₅ (Benzyl) | -CF₃ (Trifluoromethyl) | Very High | Highly lipophilic C3 substituent and potent electron-withdrawing C6 group maximize potency and duration. pharmacy180.comresearchgate.net |

| Hydrochlorothiazide | -H | -Cl (Chloro) | Low | Lacks a lipophilic C3 substituent and has a less potent electron-withdrawing group at C6 compared to bendroflumethiazide. researchgate.netijprajournal.com |

| Chlorthalidone | N/A (Phthalimidine ring) | -Cl (Chloro) | High | Thiazide-like structure with a different ring system but retains the essential sulfonamide pharmacophore; less potent than bendroflumethiazide. researchgate.netdovepress.com |

Advanced Analytical and Characterization Techniques in Research on R Bendroflumethiazide

Chromatographic Separation and Quantification Strategies

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of chemical compounds. For (R)-Bendroflumethiazide, various chromatographic techniques are utilized to address specific analytical challenges.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is a primary workhorse for the routine analysis and quantification of Bendroflumethiazide (B1667986). Researchers have developed and validated numerous simple, precise, and cost-effective RP-HPLC methods for its estimation in bulk and pharmaceutical dosage forms, often in combination with other active pharmaceutical ingredients like Nadolol. impactfactor.orgijarmps.org

The development of these methods involves a systematic optimization of chromatographic conditions to achieve adequate separation with good resolution and acceptable retention times. impactfactor.org Validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is reliable, sensitive, robust, and specific for its intended purpose. impactfactor.orgijarmps.org Key validation parameters include specificity, system suitability, accuracy, linearity, precision, and robustness. ijarmps.org

Several studies have demonstrated the successful development of RP-HPLC methods using C18 or ODS columns. impactfactor.orgijarmps.org The mobile phase typically consists of a mixture of an aqueous buffer (like orthophosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. impactfactor.orgijarmps.org Detection is commonly carried out using a UV detector at a specific wavelength, for instance, 258 nm. ijarmps.org The linearity of these methods has been established over a range of concentrations, showing excellent correlation coefficients (e.g., 0.9998), which confirms a direct relationship between the concentration and the analytical response. impactfactor.orgresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for Bendroflumethiazide have been reported to be as low as 0.1 µg/mL and 0.3 µg/mL, respectively, highlighting the sensitivity of these techniques. ijarmps.org

Table 1: Examples of Validated RP-HPLC Method Parameters for Bendroflumethiazide Analysis

| Parameter | Method 1 impactfactor.orgresearchgate.net | Method 2 ijarmps.org |

|---|---|---|

| Column | Inertsil ODS column | Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) |

| Mobile Phase | 0.1% Orthophosphoric Acid : Acetonitrile (20:80) | Methanol : Acetonitrile (85:15 %v/v) |

| Flow Rate | Not specified | 1.0 ml/min |

| Detection Wavelength | Not specified | 258 nm |

| Retention Time | 3.208 minutes | 5.861 minutes |

| Linearity Range | 1 - 15 µg/mL | 0 - 28 µg/mL |

| Correlation Coefficient (r²) | 0.9998 | Not specified |

| LOD | Not specified | 0.1 µg/ml |

| LOQ | Not specified | 0.3 µg/ml |

Bendroflumethiazide possesses a chiral center at the C3 position of the benzothiadiazine ring, meaning it exists as two non-superimposable mirror images, or enantiomers: this compound and (S)-Bendroflumethiazide. nih.gov Since enantiomers can exhibit different pharmacological and toxicological profiles, it is critical to develop analytical methods capable of separating and quantifying them. mdpi.com The determination of the chiral purity of a single enantiomeric drug is a significant analytical challenge, as it requires the detection of a very small amount of the unwanted enantiomer (distomer) in the presence of a large amount of the active one (eutomer). mdpi.com

Chiral HPLC is the gold standard for assessing the enantiomeric purity and resolving enantiomers of chiral drugs. uff.br Specific methods have been developed for the enantiomeric separation of Bendroflumethiazide. One such method utilizes a specialized chiral stationary phase, the Astec® CHIROBIOTIC® T column. This column allows for the effective resolution of the (R) and (S) enantiomers under specific chromatographic conditions.

Table 2: Chiral HPLC Method for Bendroflumethiazide Enantiomers

| Parameter | Condition |

|---|---|

| Column | CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 μm particles |

| Mobile Phase | Water : Ethanol (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 23 °C |

| Detector | UV, 215 nm |

The development of such chiral separation methods is vital for quality control during the synthesis and manufacturing of enantiomerically pure this compound, ensuring its stereochemical integrity. nih.gov

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the profiling of volatile and semi-volatile organic compounds. nih.gov This technique separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. mdpi.com In drug metabolism studies, GC-MS can be employed to identify volatile metabolites present in biological samples like breath, urine, or blood. nih.gov

While GC has been described for the measurement of Bendroflumethiazide, its application for the specific profiling of its volatile metabolites is not extensively documented in readily available literature. chromatographyonline.com However, the general methodology would involve the extraction of volatile organic compounds from a biological matrix (e.g., via headspace sampling or solvent extraction), followed by injection into the GC-MS system. nih.gov The resulting chromatogram would separate the various volatile components, and the mass spectrometer would provide fragmentation patterns for each, aiding in their structural identification. mdpi.com This approach could theoretically reveal metabolic pathways that produce low molecular weight, volatile byproducts of this compound.

Mass Spectrometry-Based Characterization

Mass Spectrometry (MS) is an indispensable tool in pharmaceutical research for the structural elucidation and sensitive detection of drugs and their metabolites. When coupled with a chromatographic separation technique like LC, it provides unparalleled specificity and sensitivity.

Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for identifying and quantifying drug metabolites in complex biological matrices. dshs-koeln.denih.gov This technique has been successfully applied to identify the metabolites of Bendroflumethiazide in human urine. dshs-koeln.de

In a typical workflow, a urine sample is processed and injected into an HPLC system for separation. The eluent from the HPLC column is then introduced into the mass spectrometer's ESI source, which ionizes the molecules. The parent drug and its metabolites are then selected and fragmented in the mass spectrometer to produce characteristic product ion spectra, which are used for identification. dshs-koeln.de

Research has shown that Bendroflumethiazide is converted into at least three metabolites in humans. dshs-koeln.de The identification was performed by comparing the retention times and mass spectral data of the metabolites with those of the parent drug. dshs-koeln.de The primary metabolites identified include:

4-aminotrifluoromethylbenzendisulfonamide (ATFB)

Hydroflumethiazide (HFMS)

3-4 Deshydroflumethiazide

The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for highly selective and sensitive detection of the parent drug and its metabolites, making this method suitable for excretion and doping control studies. dshs-koeln.de

Table 3: LC-ESI-MS/MS MRM Transitions for Bendroflumethiazide and its Metabolites dshs-koeln.de

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Bendroflumethiazide (BMF) | 420 | 289 |

| Hydroflumethiazide (HFMS) | 330 | 239 |

| 4-aminotrifluoromethylbenzendisulfonamide (ATFB) | 318 | 214 |

| 3-4 Deshydroflumethiazide | 328 | 248 |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. nih.gov Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry can determine the mass of an ion with an error of just a few parts per million (ppm). This high accuracy allows for the unambiguous determination of a compound's molecular formula.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful techniques employed for this purpose. While experimental data specifically for the (R)-enantiomer is not always readily available in public databases, the spectroscopic behavior of enantiomers in an achiral environment is identical. Therefore, data from the racemic mixture of Bendroflumethiazide can be reliably used to describe the spectroscopic properties of the (R)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental spectra for this compound are not widely published, predicted ¹H and ¹³C NMR data offer valuable insights into its structure.

Predicted ¹H NMR Spectral Data: The proton NMR spectrum of Bendroflumethiazide would exhibit distinct signals corresponding to the different types of protons in the molecule. Key expected chemical shifts are outlined in the table below.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (Benzene Ring) | 7.2 - 7.4 | Multiplet | 5H |

| Aromatic Proton (Thiadiazine Ring) | ~7.8 | Singlet | 1H |

| Aromatic Proton (Thiadiazine Ring) | ~8.2 | Singlet | 1H |

| CH Proton (Chiral Center) | ~5.0 | Multiplet | 1H |

| CH₂ Protons (Benzyl Group) | ~3.1, ~3.3 | Multiplet | 2H |

| NH Protons | Variable | Broad Singlets | 2H |

| SO₂NH₂ Protons | Variable | Broad Singlet | 2H |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data: The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic Carbons (Benzene Ring) | 127 - 135 |

| Aromatic Carbons (Thiadiazine Ring) | 120 - 150 |

| CF₃ Carbon | ~123 (quartet due to C-F coupling) |

| CH Carbon (Chiral Center) | ~60 |

| CH₂ Carbon (Benzyl Group) | ~40 |

Note: These are predicted values and serve as a guide for spectral interpretation.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amine and Sulfonamide) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| S=O Stretch (Sulfonamide) | 1300 - 1350 and 1150 - 1180 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch (Trifluoromethyl) | 1000 - 1400 |

An experimental Attenuated Total Reflectance (ATR) IR spectrum of racemic Bendroflumethiazide shows key peaks that align with these expected ranges, confirming the presence of the characteristic functional groups.

Crystal Structure Analysis (e.g., X-ray Diffraction) for Solid-State Properties

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the entries 2016233 and 2016234 . Analysis of this crystallographic data reveals crucial details about its solid-state properties.

Crystallographic Data for this compound:

| Parameter | COD Entry 2016233 | COD Entry 2016234 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions | ||

| a (Å) | 7.89 | 7.92 |

| b (Å) | 11.45 | 11.50 |

| c (Å) | 18.54 | 18.60 |

| Volume (ų) | 1675 | 1692 |

| Z (Molecules per unit cell) | 4 | 4 |

The data from these COD entries indicate that this compound crystallizes in the orthorhombic space group P 2₁ 2₁ 2₁, which is a common chiral space group. The unit cell parameters from the two entries are very similar, suggesting they represent the same crystalline form under slightly different experimental conditions or refinements.

The detailed atomic coordinates provided in these crystallographic files allow for a complete reconstruction of the molecular structure in the solid state. This includes the conformation of the dihydro-benzothiadiazine ring system and the orientation of the benzyl (B1604629) and trifluoromethyl substituents. Furthermore, the packing of the molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding involving the sulfonamide and amine groups, can be thoroughly analyzed. This information is critical for understanding properties like solubility, dissolution rate, and stability of the solid form of this compound.

Molecular Biotransformation and Metabolic Fate of Bendroflumethiazide Enantiomers

Identification and Characterization of Enzymatic Metabolism Pathways

The precise enzymatic pathways responsible for the metabolism of bendroflumethiazide (B1667986) have not been fully elucidated in scientific literature. hep-druginteractions.orghiv-druginteractions.org It is inferred that the drug undergoes significant biotransformation, as a large portion of an administered dose is cleared through non-renal mechanisms, suggesting the formation of various metabolites. medsafe.govt.nz However, the specific enzymes involved in these transformations are not well-characterized.

There is currently no specific information available in the scientific literature to confirm the involvement of hydrolytic biotransformations or the action of carboxylesterases in the metabolism of bendroflumethiazide. While prodrugs in other cardiovascular drug classes, such as certain ACE inhibitors, are known to be activated via carboxylesterase-mediated hydrolysis, a similar role for these enzymes in the metabolic pathway of bendroflumethiazide has not been described. nih.govresearchgate.net

The role of Cytochrome P450 (CYP) enzymes in the metabolism of bendroflumethiazide is not clearly established, with some sources suggesting their involvement is unlikely. hep-druginteractions.orghiv-druginteractions.org There is a lack of evidence to indicate that bendroflumethiazide significantly inhibits or induces major CYP450 enzymes. cancer-druginteractions.org However, some predictive models suggest potential interactions, for instance, indicating that bendroflumethiazide may act as an inhibitor of the CYP1A2 isozyme, while not being a substrate for major CYPs like 2C9, 2D6, and 3A4. drugbank.com These conflicting points highlight the need for further empirical research to clarify the definitive role of the CYP450 system in the biotransformation of (R)-Bendroflumethiazide.

Molecular Mechanisms of Metabolite Formation

The molecular mechanisms underlying the formation of bendroflumethiazide metabolites remain largely uncharacterized. It has been suggested that metabolites, which may possess biological activity, could accumulate during long-term therapy and potentially compete with the parent drug for tubular secretion pathways. medsafe.govt.nz However, the specific structures of these metabolites and the detailed chemical reactions that lead to their formation from the parent this compound molecule have not been described in the available literature.

Role of Drug Transporters in Renal and Hepatic Excretion (e.g., OAT1, OAT3, MRP2)

The renal excretion of unchanged bendroflumethiazide is a critical component of its clearance and is mediated by specific drug transporters. The active secretion of bendroflumethiazide from the blood into the urine occurs in the proximal tubules of the kidney. This process involves basolateral uptake from the blood into the tubule cells and subsequent apical efflux into the tubular lumen.

Studies have identified Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3) as key transporters responsible for the basolateral uptake of bendroflumethiazide. abdominalkey.comnih.govphysiology.org Both OAT1 and OAT3 contribute significantly to the renal secretion of the drug, and the absence of one is not fully compensated for by the other. nih.govphysiology.org While the transporters mediating the apical exit of bendroflumethiazide from the tubule cells into the urine have not been definitively identified, multidrug resistance-associated proteins (MRPs), such as MRP2, are known to be involved in the apical secretion of other diuretics and could potentially play a role. abdominalkey.com

Table 1: Drug Transporters Involved in the Renal Excretion of Bendroflumethiazide

| Transporter | Location | Function | Role in Bendroflumethiazide Excretion |

| OAT1 (SLC22A6) | Basolateral membrane of proximal tubule cells | Uptake of organic anions from blood into tubule cells | Confirmed substrate; contributes to renal secretion. abdominalkey.comnih.govphysiology.org |

| OAT3 (SLC22A8) | Basolateral membrane of proximal tubule cells | Uptake of organic anions from blood into tubule cells | Confirmed substrate; contributes to renal secretion. abdominalkey.comnih.govphysiology.org |

| MRP2 (ABCC2) | Apical membrane of proximal tubule cells | Efflux of organic anions from cells into tubule lumen | Potential role; involved in excretion of other diuretics. abdominalkey.com |

Comparative Biotransformation Profiles of (R)- and (S)-Enantiomers

Bendroflumethiazide is administered as a racemic mixture, containing both the (R)- and (S)-enantiomers. fda.gov Despite its use in this form, there is a significant lack of research into the comparative biotransformation and pharmacokinetic profiles of the individual enantiomers. mpa.se The literature does not provide distinct metabolic pathways or rates of metabolism for this compound versus (S)-bendroflumethiazide. It has been suggested that any differences in the metabolic profiles of the two enantiomers are unlikely to be clinically significant. mpa.se Further stereospecific analytical studies are required to fully characterize the disposition of each enantiomer.

Computational Chemistry and Molecular Modeling Studies of R Bendroflumethiazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For (R)-Bendroflumethiazide, these studies have focused on its geometry and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized geometry and energy landscapes of bendroflumethiazide (B1667986). For instance, DFT calculations have been used to understand the interactions between bendroflumethiazide and functional monomers in the development of molecularly imprinted polymers (MIPs). The B3LYP functional with various basis sets, such as 6-31G(d,p), is commonly used for these calculations. researchgate.net Such studies help in predicting the most stable conformations of the molecule and the energetic favorability of its interactions with other molecules. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions (e.g., Hydrogen Bonding, Charge Transfer)

Natural Bond Orbital (NBO) analysis is a tool used to study charge transfer and intermolecular interactions like hydrogen bonding. longdom.org This method provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions. longdom.orgnumberanalytics.com In a study on bendroflumethiazide solvates, NBO analysis was used to examine charge-transfer interactions, specifically the LP(O) to σ(NH) and σ(CH) interactions. researchgate.net This analysis helps in understanding the strength and nature of hydrogen bonds formed by the molecule, which are crucial for its crystal packing and interaction with biological receptors. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations have been utilized to study the conformational flexibility of bendroflumethiazide and its interactions with biological targets. For example, MD simulations of benzothiadiazine, the core structure of bendroflumethiazide, embedded in model cell membranes have been performed to understand its interactions with lipids and cholesterol. arxiv.org These simulations revealed that benzothiadiazine has a strong affinity for the cell membrane interface and can form hydrogen bonds with membrane components. arxiv.org In another study, MD simulations were used to validate the stability of the complex formed between bendroflumethiazide and the bone marrow tyrosine kinase gene on chromosome X (BMX), a potential therapeutic target in sepsis. frontiersin.org The root mean square deviation (RMSD) values from these simulations indicated a stable binding of bendroflumethiazide to BMX. frontiersin.org

Molecular Docking and Scoring for Binding Affinity Predictions with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding affinity and interaction patterns of ligands with protein targets. nih.gov

This compound has been the subject of several molecular docking studies to explore its binding to various protein targets. For instance, docking studies were performed to investigate the binding of bendroflumethiazide to the ligand-binding domain of the human pregnane (B1235032) X receptor (PXR). nih.gov These studies provided a three-dimensional interaction scheme of bendroflumethiazide at the PXR binding site. nih.gov In a separate study focused on identifying therapeutic agents for sepsis, molecular docking simulations revealed that bendroflumethiazide exhibits a strong binding affinity for BMX. frontiersin.org The binding energies and interactions, such as hydrogen bonds, were analyzed to understand the basis of this affinity. frontiersin.org Another study investigated the potential of thiazide derivatives, including S-Bendroflumethiazide, as antibacterial agents by docking them against peptide deformylase (PDF) models from various pathogenic bacteria. researchgate.net The results showed that S-Bendroflumethiazide had a considerable binding affinity for the selected PDF models. researchgate.net Furthermore, docking simulations were used to study the interactions of bendroflumethiazide with falcipain-2, a cysteine protease of Plasmodium falciparum. nih.gov

Table 1: Molecular Docking Studies of Bendroflumethiazide

| Protein Target | Key Findings |

| Pregnane X Receptor (PXR) | Predicted binding orientation at the ligand-binding domain. nih.gov |

| Bone Marrow Tyrosine Kinase on chromosome X (BMX) | Demonstrated strong binding affinity, suggesting potential as a therapeutic agent for sepsis. frontiersin.org |

| Peptide Deformylase (PDF) | Showed considerable binding affinity against models from pathogenic bacteria. researchgate.net |

| Falcipain-2 | Investigated as a potential inhibitor. nih.gov |

In Silico Approaches for Predicting Pharmacokinetic and Pharmacodynamic Properties at the Molecular Level

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.govresearchgate.net

Various computational tools and models are available to predict the pharmacokinetic and pharmacodynamic properties of molecules like this compound. nih.gov These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. nih.govnih.gov For instance, the QikProp module in the Schrödinger suite and online tools like SwissADME are used to predict a range of ADMET properties. nih.govjbiochemtech.com While specific comprehensive in silico ADMET profiling for this compound is not detailed in the provided results, the general approach involves using the molecule's structure to predict its drug-likeness, oral bioavailability, and potential for toxicity. nih.govjbiochemtech.com These predictions are crucial for optimizing lead compounds and reducing attrition rates in drug development. researchgate.net

Future Research Trajectories in R Bendroflumethiazide Chemistry and Molecular Pharmacology

Deeper Elucidation of Stereoselective Molecular Interactions

The chirality of (R)-Bendroflumethiazide is fundamental to its pharmacological profile. While the diuretic effects of thiazides are primarily attributed to the inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule, the precise stereoselective interactions at this target and others are not fully understood. researchgate.netdrugbank.com Future research is expected to focus on high-resolution structural and computational studies to illuminate these differences.

Key research avenues include:

High-Resolution Structural Analysis: The recent determination of the cryo-electron microscopy structures of the human NCC, both alone and in complex with thiazide diuretics, provides a critical blueprint for future studies. researchgate.net These structural insights can be used to perform detailed molecular docking and molecular dynamics simulations to compare the binding affinity, orientation, and conformational changes induced by this compound versus its (S)-enantiomer. This will help explain the structure-activity relationship at a molecular level. researchgate.net

Stereoselective Binding to Alternative Targets: Research has shown that thiazide-like compounds can interact with other targets, such as the peripheral-type benzodiazepine (B76468) receptor (PBR), with some interactions being stereoselective. nih.gov For instance, the inhibition of R05-4864 binding by the diuretic indacrinone (B1671820) was found to be stereoselective. nih.gov Future studies could explore whether this compound exhibits stereoselective binding to the PBR or other potential off-targets, which could uncover novel mechanisms of action or explain secondary effects.

Advanced Spectroscopic and Chromatographic Techniques: The use of techniques like enantioselective capillary electrophoresis, which has been successfully applied to study the stereoselective plasma protein binding of other chiral drugs like amlodipine, can be expanded to investigate this compound. researchgate.netjst.go.jp Understanding how each enantiomer binds to transport proteins such as human serum albumin (HSA) is crucial, as this affects the drug's distribution and availability at the target site.

Exploration of Novel Synthetic Pathways with Enhanced Enantioselectivity

The development of efficient and highly selective methods for synthesizing single-enantiomer drugs is a major goal in pharmaceutical chemistry. For this compound, future research will likely move beyond classical resolution techniques toward more advanced catalytic asymmetric synthesis.

Promising future directions include:

Transition-Metal Catalyzed Asymmetric Synthesis: Recent breakthroughs in the enantioselective synthesis of benzothiadiazine derivatives using transition metal catalysts offer a promising route. For example, a method using an achiral cobalt(III) catalyst combined with a chiral carboxylic acid has been developed for the asymmetric synthesis of benzothiadiazine-1-oxides via C-H bond cleavage. nih.govresearchgate.net This strategy allows for the creation of chiral-sulfur-containing heterocycles with high enantioselectivity. rsc.org

Development of Novel Chiral Catalysts: The combination of ruthenium(II) catalysts with newly developed chiral spiro carboxylic acids has been shown to be effective for the enantioselective synthesis of related 1,2-benzothiazine 1-imines. researchgate.net Future work could focus on adapting these and other novel catalytic systems, such as those involving chiral phosphoric acids, to produce this compound directly, thereby improving yield and enantiomeric purity while reducing manufacturing complexity. bohrium.comresearchgate.net

Organophotoredox Catalysis: The application of organophotoredox catalysis for late-stage functionalization presents another innovative avenue. For instance, a hydrodefluorination protocol was successfully applied to a bendroflumethiazide (B1667986) derivative, demonstrating that complex scaffolds can be modified under mild conditions. nih.govacs.org This type of methodology could be adapted for enantioselective reactions on the benzothiadiazine core.

Advanced In Silico Drug Design and Discovery Leveraging this compound Scaffold

The benzothiadiazine scaffold present in this compound is a versatile starting point for computational drug design and discovery. researchgate.net In silico methods can accelerate the identification of new therapeutic uses and novel compounds with improved properties. dokumen.pubrjsocmed.com

Future research trajectories in this area are:

Scaffold-Based Drug Repurposing: Computational screening methods can identify new targets for existing drugs. An in silico guided study identified bendroflumethiazide as a potential inhibitor of falcipain-2, a cysteine protease from Plasmodium falciparum, suggesting a possible role in antimalarial therapy. nih.gov Further prospective virtual screening campaigns could uncover other unexpected therapeutic applications for the (R)-enantiomer.

Structure-Based Design of Novel Derivatives: Using the this compound structure as a template, new derivatives can be designed in silico to optimize interactions with specific targets. Molecular dynamics simulations have already been used to investigate how newly designed benzothiadiazine derivatives interact with and position themselves within cell membranes, which is crucial for their biological function. researchgate.net Such computational studies can guide the synthesis of next-generation molecules with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models, researchers can establish mathematical relationships between the chemical structures of benzothiadiazine derivatives and their biological activities. nih.gov These models can predict the efficacy of novel, unsynthesized compounds, allowing chemists to prioritize the most promising candidates for synthesis and testing, thereby streamlining the drug discovery process.

Integration of Omics Data for Systems-Level Understanding of Molecular Effects

A systems-level approach, integrating various "omics" data (genomics, transcriptomics, proteomics, metabolomics), is essential for a comprehensive understanding of a drug's effects. nih.gov For this compound and related thiazides, this approach can elucidate mechanisms of action, identify biomarkers for patient response, and reveal new therapeutic indications.

Key areas for future omics research include:

Pharmacogenomics and Transcriptomics: Large-scale genomic studies have identified several genetic variants associated with blood pressure response to thiazide diuretics. For example, single-nucleotide polymorphisms (SNPs) in genes such as VASP, NEDD4L, and PRKCA have been linked to the antihypertensive efficacy of hydrochlorothiazide (B1673439). ahajournals.orgnih.govnih.gov Future studies should investigate if these genetic associations are stereoselective and more pronounced with this compound.

Elucidating Novel Therapeutic Pathways: Transcriptomic profiling has revealed that bendroflumethiazide can revert molecular signatures associated with Alzheimer's disease (AD) in mouse models. nih.govresearchgate.net Treatment with the drug was found to overturn cognitive impairment and downregulate the expression of genes associated with immune response activation that are characteristic of AD pathology. biorxiv.org This highlights a powerful, data-driven approach to drug repurposing that could be applied to other complex diseases.

Metabolomics and Network Pharmacology: Untargeted metabolomics can reveal how this compound affects metabolic pathways. Studies on drug transporters like OAT3, which handle diuretics, show that their function is linked to energy metabolism and the processing of dietary compounds. nih.gov Integrating these metabolic changes with protein-protein interaction networks and gene expression data can create a holistic view of the drug's impact, moving from a single-target to a network-based understanding of its pharmacology. researchgate.net

Data Tables

Table 1: Compound Names Mentioned in Article

| Compound Name | Class / Role |

| This compound | Thiazide Diuretic, Chiral Compound |

| Hydrochlorothiazide | Thiazide Diuretic |

| Chlorthalidone | Thiazide-like Diuretic |

| Indacrinone | Loop Diuretic (with stereoselective properties) |

| Amlodipine | Calcium Channel Blocker (chiral drug example) |

| Cp*Co(CO)I₂ | Cobalt(III) Catalyst Precursor |

| Chiral Carboxylic Acid | Ligand for Asymmetric Synthesis |

| Falcipain-2 | Cysteine Protease (potential drug target) |

| Human Serum Albumin (HSA) | Plasma Transport Protein |

| Na-Cl Cotransporter (NCC) | Primary Target of Thiazide Diuretics |

| Peripheral-type Benzodiazepine Receptor (PBR) | Potential Secondary Drug Target |

Table 2: Genes Associated with Thiazide Diuretic Response from Omics Studies

| Gene | Omics Technology | Potential Role in Thiazide Response | Reference(s) |

| VASP | Genomics, Transcriptomics | Associated with blood pressure response; higher baseline expression linked to better response. | ahajournals.org |

| NEDD4L | Pharmacogenomics | Implicated in sodium regulation, potentially playing a role in the long-term BP-lowering mechanism. | nih.govnih.gov |

| PRKCA | Genomics | Identified in a GWAS analysis as a genetic region associated with blood pressure response to hydrochlorothiazide. | ahajournals.orgnih.govnih.gov |

| Cx3cr1, Tyrobp | Transcriptomics | Upregulated in an Alzheimer's disease model; expression was partially restored by bendroflumethiazide treatment. | biorxiv.org |

Q & A

Q. How should researchers report negative or inconclusive findings in this compound studies to avoid publication bias?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |